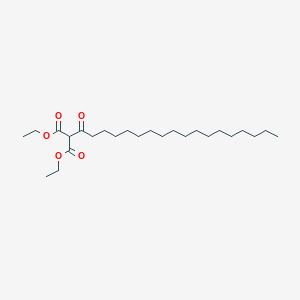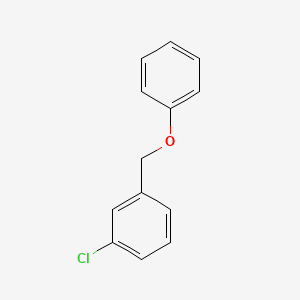
1-Chloro-3-(phenoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(phenoxymethyl)benzene is an organic compound with the molecular formula C13H11ClO It consists of a benzene ring substituted with a chlorine atom at the first position and a phenoxymethyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(phenoxymethyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5CH2Cl} + \text{C6H5OH} \xrightarrow{\text{AlCl3}} \text{C6H5CH2OC6H5} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-chloro-3-(hydroxymethyl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: 1-Hydroxy-3-(phenoxymethyl)benzene.
Oxidation: 1-Chloro-3-(phenoxymethyl)benzaldehyde or 1-Chloro-3-(phenoxymethyl)benzoic acid.
Reduction: 1-Chloro-3-(hydroxymethyl)benzene.
Aplicaciones Científicas De Investigación
1-Chloro-3-(phenoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of aromatic chlorides on biological systems.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(phenoxymethyl)benzene involves its interaction with various molecular targets. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the phenoxymethyl group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the compound’s properties and reactivity.
Comparación Con Compuestos Similares
- 1-Chloro-2-(phenoxymethyl)benzene
- 1-Chloro-4-(phenoxymethyl)benzene
- 1-Bromo-3-(phenoxymethyl)benzene
Comparison: 1-Chloro-3-(phenoxymethyl)benzene is unique due to the position of the chlorine atom and the phenoxymethyl group on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it undergoes. For example, the chlorine atom at the first position makes the compound more susceptible to nucleophilic substitution compared to its isomers.
Propiedades
Número CAS |
19962-20-0 |
|---|---|
Fórmula molecular |
C13H11ClO |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
1-chloro-3-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H11ClO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2 |
Clave InChI |
JRHGZRCOZPCVCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



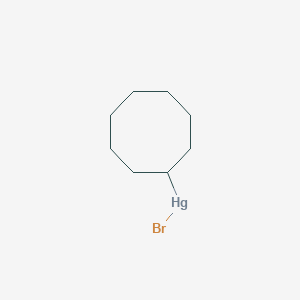





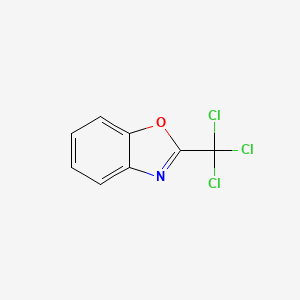

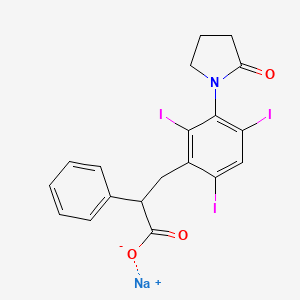
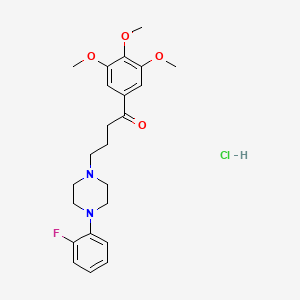
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
